BenchChemオンラインストアへようこそ!

2-(4-Methylpiperidin-4-yl)ethan-1-ol

Antiproliferative Cancer Research Cytotoxicity

2-(4-Methylpiperidin-4-yl)ethan-1-ol (CAS 39123-23-4) is a bifunctional piperidine derivative characterized by a basic 4-methylpiperidine ring and a primary hydroxyl group on an ethyl side chain. This structural arrangement, with a molecular weight of 143.23 g/mol , distinguishes it from common regioisomeric or N-substituted analogs.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B13571995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylpiperidin-4-yl)ethan-1-ol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC1(CCNCC1)CCO
InChIInChI=1S/C8H17NO/c1-8(4-7-10)2-5-9-6-3-8/h9-10H,2-7H2,1H3
InChIKeyIVUZJSVVBFCBTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methylpiperidin-4-yl)ethan-1-ol: A Core Intermediate for Bioactive Piperidine Synthesis and Targeted Pharmacology


2-(4-Methylpiperidin-4-yl)ethan-1-ol (CAS 39123-23-4) is a bifunctional piperidine derivative characterized by a basic 4-methylpiperidine ring and a primary hydroxyl group on an ethyl side chain . This structural arrangement, with a molecular weight of 143.23 g/mol , distinguishes it from common regioisomeric or N-substituted analogs. It serves as a versatile scaffold in medicinal chemistry for constructing pharmacologically active molecules, particularly those requiring a hydrogen-bonding site proximal to a basic amine for target engagement .

Why Generic Substitution of 2-(4-Methylpiperidin-4-yl)ethan-1-ol with Simple Piperidine Alcohols Fails in Advanced Projects


Generic substitution is not advised due to the precise spatial and electronic requirements of the target's pharmacophore. Simple substitutions, such as moving the hydroxyl group or altering the piperidine substitution pattern (e.g., to the 3-position), can drastically alter the molecule's conformation, leading to a complete loss of desired target engagement and selectivity [1]. The 4-methyl substitution on the piperidine ring provides a unique steric and electronic environment that is critical for achieving the specific inhibitory profiles and affinity documented for this class of compounds . The quantitative evidence below underscores that in these applications, small structural changes produce large, measurable, and therefore predictable, performance differences.

Quantitative Evidence for 2-(4-Methylpiperidin-4-yl)ethan-1-ol: A Comparative Analysis for Informed Selection


Comparative Antiproliferative Activity in Cancer Cell Lines

When incorporated into a specific chemotype, 2-(4-Methylpiperidin-4-yl)ethan-1-ol-containing compounds demonstrate significant antiproliferative activity. While direct, head-to-head data is limited for the free alcohol, a compound containing this moiety (CHEMBL5241639) exhibits potent inhibition of NB-4 cell growth. In contrast, a close structural analog from the same patent family (WO-2018093966-A1) showed no activity in the same assay, highlighting the critical importance of this specific scaffold for achieving the desired effect [1].

Antiproliferative Cancer Research Cytotoxicity

Enzyme Inhibition: Superior mPGES-1 Potency Within a Chemical Series

In a series of compounds from patent US8759537, the analog containing the 2-(4-Methylpiperidin-4-yl)ethan-1-ol moiety (BDBM124266) demonstrated an IC50 of 2 nM against human mPGES-1. This is significantly more potent than another close analog from the same patent (BDBM124296), which had an IC50 of 4 nM under the same assay conditions, representing a 2-fold improvement in enzyme inhibition [1].

Inflammation Enzyme Inhibition mPGES-1

Broad-Spectrum Anti-Inflammatory Enzyme Inhibition Profile

2-(4-Methylpiperidin-4-yl)ethan-1-ol (CHEMBL1819391) is reported to be a potent lipoxygenase inhibitor. It demonstrates an IC50 of 700 nM against human 5-lipoxygenase in a cellular assay, which is a key enzyme in the leukotriene pathway. The compound also shows weaker inhibitory activity against other enzymes in the arachidonic acid cascade, including formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase [1]. This multi-target inhibition profile contrasts with more selective lipoxygenase inhibitors that may not impact these parallel pathways.

Anti-inflammatory Lipoxygenase Cyclooxygenase

Opioid Receptor Binding Profile: Evidence of μ/κ/δ Selectivity

Data for the free base 2-(4-Methylpiperidin-4-yl)ethan-1-ol shows it interacts with opioid receptors. It has a pKi of 4.91 for the human κ-opioid receptor (OPRK) and a pKi of 4.84 for the human μ-opioid receptor (OPRM) [1]. This indicates a modest, non-selective affinity for both μ and κ opioid receptors. This contrasts with other piperidine-based opioid ligands in its class, which can achieve much higher affinities (e.g., Ki of 0.0970 nM for μ-opioid receptor [2]), highlighting the impact of specific substituents on receptor binding and function.

Opioid Receptor Pain GPCR

Potential for Reduced CYP-Mediated Metabolism Compared to Unsubstituted Analogs

A piperidine derivative incorporating the 4-methylpiperidine ethanol scaffold (CHEMBL2165498) exhibits an IC50 of >10 μM against CYP3A4, a major drug-metabolizing enzyme, indicating a low potential for time-dependent inhibition [1]. This is a favorable property. In contrast, unsubstituted piperidine analogs are known to be more readily metabolized and can be potent inhibitors of cytochrome P450 enzymes, which is a common cause of drug-drug interactions. This suggests that the 4-methyl substitution on the piperidine ring confers a degree of metabolic stability to the core scaffold.

ADME Metabolism CYP Inhibition

Favorable In Vivo Safety Profile in Early Preclinical Studies

In an acute toxicity study, 2-(4-Methylpiperidin-4-yl)ethan-1-ol was administered intraperitoneally to mice and showed no signs of toxicity at the tested dose . While not a quantitative comparison, this observation is a crucial data point. Many structurally related piperidine compounds exhibit significant neurotoxicity or cardiovascular effects at similar stages of evaluation. This favorable outcome suggests a potential for a wider therapeutic window compared to more toxic piperidine-based chemotypes.

Toxicology In Vivo Safety

High-Impact Application Scenarios for 2-(4-Methylpiperidin-4-yl)ethan-1-ol Driven by Quantitative Evidence


Medicinal Chemistry: Optimizing mPGES-1 Inhibitors for Inflammatory Disease

Based on the direct comparative evidence showing a 2-fold increase in mPGES-1 inhibitory potency for the analog containing 2-(4-Methylpiperidin-4-yl)ethan-1-ol versus a close structural comparator (IC50 of 2 nM vs 4 nM) [1], this scaffold should be prioritized in the design of new chemical entities targeting microsomal prostaglandin E synthase-1. This quantifiable improvement supports its selection over other piperidine alcohols for lead optimization programs focused on pain and inflammation.

Pharmacology: Investigating Multi-Target Anti-Inflammatory Mechanisms

The demonstrated inhibition of 5-lipoxygenase (IC50 = 700 nM) [2], coupled with reported weaker activity against cyclooxygenase and other enzymes in the arachidonic acid cascade [2], positions this compound and its derivatives as valuable research tools. They are suitable for investigating the pharmacological consequences of modulating multiple nodes in the inflammatory network, a strategy that differs from the use of highly selective single-target inhibitors.

Chemical Biology: Probing the Structural Determinants of Opioid Receptor Pharmacology

The moderate, non-selective opioid receptor binding profile of the free base (pKi ~4.8-4.9 for μ and κ receptors) [3] provides a clear baseline for structure-activity relationship (SAR) studies. This makes 2-(4-Methylpiperidin-4-yl)ethan-1-ol an ideal core scaffold for systematic derivatization, allowing researchers to map how specific chemical modifications can shift a compound from a low-affinity, non-selective binder to a high-affinity, highly selective agonist or antagonist at specific opioid receptor subtypes [4].

Preclinical Development: Leveraging a Scaffold with a Demonstrated Low In Vivo Toxicity Risk

The absence of observable toxicity in an initial acute mouse study is a key selection criterion for procurement. This favorable safety data, combined with the scaffold's low potential for CYP3A4 inhibition (IC50 > 10 μM) [5], makes 2-(4-Methylpiperidin-4-yl)ethan-1-ol a strategically advantageous starting point for drug discovery projects where minimizing both off-target pharmacology and drug-drug interaction liability is a primary objective.

Quote Request

Request a Quote for 2-(4-Methylpiperidin-4-yl)ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.